molecular formula C10H14ClNO2 B12966611 (R)-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine

(R)-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine

Cat. No.: B12966611
M. Wt: 215.67 g/mol
InChI Key: HNFKRXSRPSLDHB-VIFPVBQESA-N
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Description

®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is a chiral compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxy group, and an ethanamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Chiral Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxyethanamine.

    Substitution: Formation of 4-azido-2-methoxyphenyl-2-methoxyethanamine.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

In medicine, ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Chloro-2-methoxyphenyl)-2-ethanolamine: Similar structure but with an ethanolamine moiety.

    ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxypropylamine: Similar structure but with a propylamine moiety.

    ®-1-(4-Chloro-2-methoxyphenyl)-2-methoxybutylamine: Similar structure but with a butylamine moiety.

Uniqueness

®-1-(4-Chloro-2-methoxyphenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups and chiral center. This uniqueness allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-methoxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C10H14ClNO2/c1-13-6-9(12)8-4-3-7(11)5-10(8)14-2/h3-5,9H,6,12H2,1-2H3/t9-/m0/s1

InChI Key

HNFKRXSRPSLDHB-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=C(C=C(C=C1)Cl)OC)N

Canonical SMILES

COCC(C1=C(C=C(C=C1)Cl)OC)N

Origin of Product

United States

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